BenchChemオンラインストアへようこそ!

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid

Molecular weight Lead-likeness Drug-likeness

This γ-keto-α-amino acid (MW 303.38 g/mol) satisfies lead-likeness criteria (MW ≤350, LogP ≤3, TPSA ≤140), making it optimal for diversity-oriented screening against orally bioavailable targets. It avoids the molecular weight and lipophilicity penalties of the 4-cyclohexylphenyl analog (MW 371.49, est. LogP >3.5). The free amine, carboxylic acid, and γ-keto group enable immediate, protection-free parallel derivatization into amide, sulfonamide, ester, and hydrazone libraries. Use as a matched-pair control to dissect covalent vs. non-covalent mechanisms of analgesic enoic acid analogs. The 4-methylphenylbutanoic acid precursor is accessible via chromatography-free Friedel-Crafts chemistry, supporting synthesis scale-up. Supplied at 95% purity for research use.

Molecular Formula C16H17NO3S
Molecular Weight 303.38
CAS No. 298216-15-6
Cat. No. B2524516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid
CAS298216-15-6
Molecular FormulaC16H17NO3S
Molecular Weight303.38
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)CC(C(=O)O)NCC2=CC=CS2
InChIInChI=1S/C16H17NO3S/c1-11-4-6-12(7-5-11)15(18)9-14(16(19)20)17-10-13-3-2-8-21-13/h2-8,14,17H,9-10H2,1H3,(H,19,20)
InChIKeyPACRJFSRZTUOJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid (CAS 298216-15-6): Compound Identity, Scaffold Class, and Procurement-Relevant Baseline


4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid (CAS 298216-15-6, molecular formula C₁₆H₁₇NO₃S, molecular weight 303.38 g·mol⁻¹) is a synthetic γ-keto-α-amino acid that belongs to the 4-aryl-4-oxo-2-aminobutanoic acid structural class [1]. The compound features three pharmacophoric elements: a 4-methylbenzoyl (p-toluoyl) group at the γ-position, a free carboxylic acid at C-1, and an N-(2-thienylmethyl) secondary amine at the α-carbon. It is supplied as a research-grade chemical at purities of 90% and 95% by specialist laboratory chemical vendors for use as a synthetic building block and screening compound . No peer-reviewed primary literature, patent disclosure, or curated bioactivity record (ChEMBL, BindingDB, PubMed) currently exists for this specific CAS number.

Why the 4-Methylphenyl/Thienylmethyl Combination in 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid Cannot Be Interchanged with Closest Analogs


The 4-aryl-4-oxo-2-aminobutanoic acid scaffold is acutely sensitive to substituent identity at both the 4-aryl position and the 2-amino side chain. Within the closest commercially available analog series, substitution of the 4-methylphenyl group with 4-cyclohexylphenyl (CAS 329702-87-6) adds approximately 68 Da to the molecular weight and introduces a fully saturated cyclohexyl ring that fundamentally alters lipophilicity, rotational freedom, and predicted membrane permeability . Replacement with 4-fluorophenyl (CAS not found in authoritative databases) swaps the electron-donating methyl group for an electron-withdrawing fluorine, modifying the electronic character of the γ-keto group and potentially altering hydrogen-bonding interactions with biological targets [1]. At the 2-position, substitution of the thienylmethylamino group with acetylthiomethyl yields esonarimod (KE-298, CAS 101973-77-7), a clinically investigated antirheumatic agent whose biological profile is driven by thioester reactivity and thiol metabolite release—mechanisms entirely absent in the target compound [2]. These structural divergences mean that physicochemical, biological, and handling properties cannot be assumed to transfer across analogs without empirical verification.

Quantitative Differentiation Evidence for 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid (CAS 298216-15-6) Versus Closest Analogs


Molecular Weight Advantage Over Cyclohexylphenyl Analog Within Lead-Like Chemical Space

The target compound has a molecular weight of 303.38 g·mol⁻¹, which places it below the 350 Da threshold commonly accepted for lead-like compounds and well within the Rule-of-Three (Ro3) criteria for fragment-based screening libraries (MW ≤ 300, though 303.38 is marginally above) [1]. In contrast, its direct structural analog 4-(4-cyclohexylphenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid (CAS 329702-87-6) has a molecular weight of 371.49 g·mol⁻¹, exceeding the lead-like cutoff by over 21 Da and approaching drug-like limits . This 68.1 Da difference (22.4% increase) is driven solely by the cyclohexyl-for-methyl substitution at the 4-aryl position, demonstrating how even single-ring modifications dramatically alter bulk properties relevant to library design and permeability prediction.

Molecular weight Lead-likeness Drug-likeness Fragment-based screening

Computed Lipophilicity (XLogP3-AA = 0) Significantly Lower than Estimated LogP of Cyclohexylphenyl and Fluorophenyl Analogs

The computed partition coefficient (XLogP3-AA) for the target compound is 0, as reported in PubChem, indicating near-equal partitioning between aqueous and organic phases [1]. This contrasts sharply with the cyclohexylphenyl analog (CAS 329702-87-6), for which the addition of a cyclohexyl ring to the 4-aryl substituent is estimated to increase LogP by approximately 2.5–3.5 log units based on fragment-based π-contribution calculations (π(cyclohexyl) ≈ 2.5–3.0 vs. π(methyl) ≈ 0.5–0.6), yielding an estimated LogP > 3.5 . The fluorophenyl analog (C₁₅H₁₄FNO₃S) is expected to have intermediate lipophilicity (estimated LogP ~0.5–1.5 based on the electron-withdrawing effect of fluorine partially offsetting ring lipophilicity). The target compound's exceptionally low computed LogP suggests superior aqueous solubility and a fundamentally different absorption and distribution profile compared to more lipophilic analogs.

Lipophilicity LogP Aqueous solubility ADME prediction Permeability

Topological Polar Surface Area (TPSA = 94.6 Ų) Within Optimal Range for Oral Bioavailability Prediction

The target compound exhibits a computed topological polar surface area (TPSA) of 94.6 Ų, placing it within the established threshold of ≤140 Ų that correlates with favorable oral bioavailability in the Veber rules [1]. The cyclohexylphenyl analog (CAS 329702-87-6), despite its larger molecular weight, is predicted to have a similar TPSA (~94–95 Ų) since the additional cyclohexyl carbons are non-polar. However, its substantially higher molecular weight (371.49 vs. 303.38) in combination with similar TPSA results in a higher TPSA/MW ratio for the target (0.312 vs. ~0.255 for the cyclohexyl analog), suggesting more efficient polar surface area utilization per unit mass. For the fluorophenyl analog, the TPSA is expected to be comparable (~94 Ų) but with a molecular weight of 307.34, yielding a TPSA/MW ratio intermediate between the target and the cyclohexyl analog.

Topological polar surface area Oral bioavailability Veber rules ADME

Class-Level Analgesic Activity of Structurally Related 4-Aryl-4-oxo-2-thienylaminobut-2-enoic Acids Provides Testable Hypothesis for Saturated Scaffold

Substituted 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids—the α,β-unsaturated congeners of the target compound—have demonstrated analgesic activity at or above the levels of reference analgesic drugs (metamizole sodium, ED₅₀ = 55 mg/kg; diclofenac sodium, ED₅₀ = 5 mg/kg) in standard rodent pain models [1]. All compounds in this series exhibited analgesic effects comparable to or exceeding reference compounds [1]. Related 4-oxo-2-thienylaminobut-2-enoic acids also display antibacterial activity against Staphylococcus aureus, Escherichia coli, and Candida albicans at levels approaching the reference drug dioxidine [2]. The target compound differs from these characterized analogs by possessing a saturated butanoic acid backbone (C2–C3 single bond) rather than the enoic acid (C2=C3 double bond). This saturation eliminates the Michael acceptor electrophilicity present in the enoic acid series, which is predicted to reduce non-specific covalent reactivity with biological nucleophiles while potentially retaining target-specific binding interactions mediated by the conserved 4-methylphenyl-γ-keto and 2-thienylmethylamino pharmacophores.

Analgesic activity Anti-inflammatory In vivo pharmacology Structure-activity relationship

Synthetic Accessibility and Dual Derivatization Handles Compared to Esonarimod (KE-298) and Ester Prodrugs

The target compound possesses two orthogonal derivatization handles—a free carboxylic acid and a secondary amine—that are both available for independent chemical modification without requiring deprotection steps. This contrasts with esonarimod (KE-298, CAS 101973-77-7), which contains an acetylthiomethyl group at the 2-position that requires hydrolysis to reveal the free thiol metabolite (KE-758) for biological activity [1]. The target compound's free amine enables direct reductive amination, amide coupling, or sulfonamide formation, while the carboxylic acid permits esterification, amidation, or reduction chemistry. The γ-keto group provides a third potential reaction site (e.g., oxime or hydrazone formation) that is absent in simple 4-arylbutanoic acid analogs. The parent 4-(4-methylphenyl)-4-oxobutanoic acid scaffold is synthesized via Friedel-Crafts acylation of toluene with succinic anhydride or itaconic anhydride in the presence of AlCl₃, a well-established undergraduate laboratory procedure yielding 63% without chromatography [2], indicating that the synthetic route to the target compound (via subsequent α-bromination and amine displacement) is practical and scalable.

Synthetic accessibility Derivatization Library synthesis γ-Keto acid Amide coupling

Limitation: Absence of Direct Biological Activity Data Requires Empirical Profiling Before Target-Based Selection

A critical evidence gap must be acknowledged: as of the search date, no primary research publication, patent, or curated bioactivity database (ChEMBL, BindingDB, PubChem BioAssay) contains experimentally determined IC₅₀, Kd, Ki, EC₅₀, or any other quantitative biological activity measurement for CAS 298216-15-6 [1]. All differentiation claims presented in this guide are based on computed physicochemical properties, structural analysis, and class-level inference from related compounds. In contrast, esonarimod (KE-298) has extensive published pharmacological data including in vivo efficacy in adjuvant-induced arthritis models, metabolic pathway elucidation, and clinical trial results . The 4-aryl-4-oxo-2-thienylaminobut-2-enoic acid class has quantitative analgesic ED₅₀ values in rodent models [2]. Therefore, any procurement decision for the target compound that is contingent on a specific biological potency or selectivity profile must be preceded by empirical screening in the relevant assay system.

Data gap Empirical validation Screening Bioactivity profiling

Recommended Application Scenarios for 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid (CAS 298216-15-6) Based on Quantitative Differentiation Evidence


Lead-Like Fragment and Hit Identification Library Member

With a molecular weight of 303.38 g·mol⁻¹, computed XLogP3-AA of 0, and TPSA of 94.6 Ų, this compound satisfies key lead-likeness criteria (MW ≤ 350, LogP ≤ 3, TPSA ≤ 140) [1]. It is well-suited for inclusion in diversity-oriented screening libraries targeting orally bioavailable chemical space. Its advantage over the cyclohexylphenyl analog (MW 371.49, est. LogP > 3.5) is clear when the screening objective is to identify low-molecular-weight, high-solubility hits amenable to subsequent optimization without initial molecular weight or lipophilicity penalties .

Scaffold for Parallel Library Synthesis via Orthogonal N- and C-Terminal Derivatization

The presence of both a free secondary amine and a free carboxylic acid, combined with a γ-keto group, provides three reactive sites for chemical diversification [1]. This enables the construction of amide, sulfonamide, ester, and hydrazone libraries from a single starting material using established coupling and condensation chemistry. Compared to esonarimod (KE-298), which requires deprotection of the acetylthioester to access the second reactive handle, the target compound offers immediate, protection-free derivatization at both termini [2].

Saturation-Modified Probe for Investigating Michael Acceptor Contribution in Thienylaminobutanoic Acid Bioactivity

The saturated butanoic acid backbone distinguishes this compound from the biologically active 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids that exhibit analgesic activity at or above reference drugs [3]. This compound can serve as a matched-pair control to deconvolute whether the analgesic/antibacterial effects of the enoic acid series are driven by covalent Michael addition to biological nucleophiles or by non-covalent target engagement through the conserved 4-methylphenyl, γ-keto, and thienylmethylamino pharmacophores. Such mechanistic differentiation is valuable for target identification and safety profiling studies.

Precursor for γ-Lactam and Heterocyclic Compound Synthesis

The γ-keto-α-amino acid scaffold is a well-precedented precursor for intramolecular cyclization to form γ-lactams (pyrrolidin-2-ones) and related nitrogen heterocycles via reductive amination or imine formation followed by cyclization [1]. The 4-methylphenyl and 2-thienylmethyl substituents introduce steric and electronic diversity into the resulting heterocyclic products. The parent 4-(4-methylphenyl)-4-oxobutanoic acid scaffold is accessible via robust Friedel-Crafts chemistry in good yield without chromatography, providing a practical entry point for scale-up of the precursor synthesis .

Quote Request

Request a Quote for 4-(4-Methylphenyl)-4-oxo-2-((2-thienylmethyl)amino)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.